N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Description
"N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide" is a pyrazole-based carboxamide derivative characterized by:
- A 3-methoxy-1-methyl-1H-pyrazole core.
- A carboxamide linkage to a substituted phenyl ring.
- A 4-chloro substituent on the phenyl ring.
- A 1,1-dioxidoisothiazolidine moiety at the 3-position of the phenyl group.
The 1,1-dioxidoisothiazolidine group is a distinctive feature, likely enhancing solubility or stability compared to simpler substituents .
Properties
IUPAC Name |
N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-methoxy-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O4S/c1-19-9-11(15(18-19)24-2)14(21)17-10-4-5-12(16)13(8-10)20-6-3-7-25(20,22)23/h4-5,8-9H,3,6-7H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGKPNDOAXWNPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound belonging to the class of pyrazole derivatives. This compound exhibits a diverse range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The structural features, including the chloro-substituted phenyl ring and the isothiazolidin moiety, contribute significantly to its biological properties.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C16H18ClN3O4S |
| Molecular Weight | 393.85 g/mol |
| CAS Number | 1105216-38-3 |
The presence of specific functional groups enhances its reactivity and potential interactions with biological targets.
Antifungal and Antimicrobial Properties
Recent studies have indicated that pyrazole derivatives exhibit significant antifungal and antimicrobial activities. For instance, compounds similar to this compound have shown promising results against various fungal pathogens such as Aspergillus niger and Candida albicans .
In a comparative study, the antifungal activities were assessed using the disc diffusion method, revealing that these compounds could inhibit fungal growth effectively. The inhibition rates ranged from moderate to high depending on the specific derivative tested.
Insecticidal Activity
Insecticidal properties have also been observed in related pyrazole compounds. For example, one study reported that certain derivatives demonstrated lethal activity against agricultural pests like Mythimna separate and Helicoverpa armigera . The lethal concentrations (LC50) for these compounds were determined, indicating their potential use as biopesticides.
The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets such as enzymes or receptors involved in cellular processes. This interaction can lead to modulation of enzymatic activity or disruption of cellular functions, resulting in the observed biological activities.
Case Studies
Several case studies have documented the synthesis and evaluation of biological activities for similar compounds:
- Synthesis and Antifungal Evaluation : A series of pyrazolone derivatives were synthesized and tested for antifungal activity against Candida albicans. The results indicated that modifications in the structure significantly affected their efficacy .
- Insecticidal Evaluation : A study involving various pyrazole derivatives showed varying degrees of insecticidal activity against common agricultural pests. The most effective compound demonstrated an LC50 of 14.01 mg/L in zebrafish toxicity tests .
Scientific Research Applications
Medicinal Chemistry
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is being investigated for its potential as a therapeutic agent. Its unique structure suggests that it may interact with specific molecular targets involved in various diseases, particularly cancer.
Case Study: Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant cytotoxic effects against several cancer cell lines. For example, studies have shown that this compound can induce apoptosis in human cancer cells such as MCF-7 (breast cancer) and A549 (lung cancer), demonstrating its potential as an anticancer agent.
| Cancer Cell Line | EC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10.5 |
| A549 (Lung) | 12.3 |
| HepG2 (Liver) | 8.7 |
The mechanism of action appears to involve enzyme inhibition and cell cycle arrest, particularly at the G1/S phase transition.
Biological Studies
This compound is utilized in biological studies to explore its interactions with cellular processes. It has been shown to affect signaling pathways related to apoptosis and cell proliferation.
Mechanisms of Action :
- Enzyme Inhibition : The compound inhibits key enzymes involved in cellular growth.
- Receptor Modulation : It interacts with specific receptors, altering downstream signaling pathways.
- Cell Cycle Arrest : Induces arrest at crucial checkpoints, preventing further cell division.
Industrial Applications
Beyond medicinal chemistry, this compound is explored for its utility in the synthesis of advanced materials and as a precursor for other chemical compounds. Its unique structural attributes may lead to the development of novel materials with specific properties.
Comparative Analysis with Related Compounds
To better understand the unique biological profile of this compound, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridine | Moderate anticancer activity | Different substituents |
| Perampanel | Anticonvulsant | Known for action on glutamate receptors |
| Taranabant | Investigated for weight loss | Varied substituents impacting efficacy |
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 2: Physicochemical and Activity Data
Key Observations:
- Molecular Weight : The target compound’s molecular weight is estimated to be higher than most analogs due to the 1,1-dioxidoisothiazolidine group, which may influence pharmacokinetics (e.g., absorption, half-life).
- Biological Activity : The CB1 antagonist in demonstrates that pyrazole-carboxamides can achieve high potency, suggesting the target compound may also target neurological or metabolic receptors.
Functional Group Impact Analysis
- 1,1-Dioxidoisothiazolidine vs. Cyano/Thiazole Groups: The sulfone group in the target compound may enhance hydrogen bonding with target proteins compared to cyano (3a–3d) or thiazole () substituents. Unlike the electron-deficient cyano group, the sulfone could improve stability under physiological conditions.
- Methoxy vs. Methyl Groups :
- The 3-methoxy group in the target compound may offer better solubility than the 3-methyl group in 3a–3d, though at the cost of reduced metabolic stability.
Q & A
Q. What experimental designs elucidate structure-activity relationships (SAR) for analogs?
- Methodological Answer :
- Fragment-Based Screening : Test truncated analogs (e.g., pyrazole-only fragments) to identify core pharmacophores .
- 3D-QSAR Modeling : Build CoMFA/CoMSIA models using biological data from 15–20 analogs .
Degradation & Stability
Q. How to assess photolytic degradation pathways under laboratory conditions?
Q. What formulation strategies mitigate hydrolysis of the carboxamide group?
- Methodological Answer :
- Lyophilization : Store the compound as a lyophilized powder to minimize aqueous degradation .
- Buffered Solutions : Use pH 6–7 phosphate buffers to stabilize the carboxamide .
Pharmacological Evaluation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
